molecular formula C6H12O3 B1364436 1-(2-Methoxyethoxy)propan-2-one CAS No. 88986-89-4

1-(2-Methoxyethoxy)propan-2-one

Cat. No.: B1364436
CAS No.: 88986-89-4
M. Wt: 132.16 g/mol
InChI Key: MSYGEAQDQJEOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethoxy)propan-2-one is a ketone derivative featuring a methoxyethoxy substituent at the 1-position of the propan-2-one backbone. This compound is structurally characterized by its ether-linked methoxyethoxy group, which confers distinct electronic and steric properties compared to simpler alkyl or aryl ketones. It is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, including pharmaceuticals and agrochemicals . The compound’s synthesis often involves palladium-catalyzed reactions or oxidation protocols, as seen in related propan-2-one derivatives .

Properties

IUPAC Name

1-(2-methoxyethoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(7)5-9-4-3-8-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYGEAQDQJEOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393232
Record name 1-(2-methoxyethoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88986-89-4
Record name 1-(2-methoxyethoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyethoxy)propan-2-one can be synthesized through the reaction of 2-methoxyethanol with propylene oxide in the presence of a base catalyst such as sodium hydroxide. The reaction typically occurs at elevated temperatures and under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethoxy)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxyethoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyethoxy)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is used in the preparation of biological samples and as a reagent in biochemical assays.

    Medicine: It is utilized in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethoxy)propan-2-one involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution and reaction of other chemical species. It can also participate in chemical reactions, forming new bonds and structures through its functional groups.

Comparison with Similar Compounds

The following analysis compares 1-(2-Methoxyethoxy)propan-2-one with structurally analogous ketones, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogs and Substituent Effects
Compound Name Substituent(s) Key Properties/Applications Reference
This compound 2-methoxyethoxy at C1 Intermediate in catalysis; polar solvent compatibility
1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one Trifluoroethoxy at C4-phenyl Enhanced electrophilicity due to electron-withdrawing CF₃ group; fluorinated drug precursors
1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one Allyloxy and phenylsulfonyl at C1/C3 High enantioselectivity (95.4% ee); used in asymmetric catalysis
1-Methoxy-2-propanone Methoxy at C1 Simpler structure; lower boiling point; solvent applications
1-(Hydroperoxymethoxy)propan-2-one Hydroperoxymethoxy at C1 Reactive peroxide moiety; unstable under heat; oxidation studies

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxyethoxy group in the target compound provides moderate electron-donating effects, enhancing solubility in polar solvents. In contrast, the trifluoroethoxy group in the fluorinated analog increases electrophilicity, making it reactive in cross-coupling reactions .
  • Steric Effects : Bulky substituents (e.g., phenylsulfonyl in ) reduce reaction rates but improve stereoselectivity in asymmetric synthesis .

Key Observations :

  • Catalytic Efficiency : Palladium-catalyzed methods (e.g., ) offer moderate yields (72%) but high regioselectivity. Oxidation routes (e.g., PCC in ) achieve higher yields (73–90.6%) but require careful handling of oxidizing agents .
  • Substituent Compatibility : Electron-rich aryl groups (e.g., methoxyphenyl) facilitate higher yields in Friedel-Crafts reactions compared to halogenated analogs .
Physicochemical Properties
  • Boiling Point/Solubility: The methoxyethoxy group in this compound increases hydrophilicity compared to 1-methoxy-2-propanone, making it more soluble in aqueous-organic mixtures .
  • Stability : Peroxide-containing analogs (e.g., 1-(Hydroperoxymethoxy)propan-2-one) are thermally unstable, whereas sulfone-containing derivatives () exhibit robust stability under catalytic conditions .

Biological Activity

1-(2-Methoxyethoxy)propan-2-one, also known as propylene glycol monomethyl ether acetate (PGMEA), is a solvent commonly used in various industrial applications, particularly in the formulation of paints, coatings, and inks. Its structure, characterized by the presence of a methoxy group and an ether linkage, contributes to its unique properties and biological activity.

The biological activity of this compound primarily revolves around its solvent properties and interaction with biological membranes. As a polar aprotic solvent, it can facilitate the solubilization of various compounds, enhancing their bioavailability. This characteristic is crucial in pharmacological applications where drug delivery systems require effective solvents to improve drug solubility and stability.

Cytotoxicity Studies

Recent studies have examined the cytotoxic effects of this compound on various cell lines. For instance:

  • Cell Lines Tested : Human liver (HepG2), breast (MCF-7), and lung (A549) cancer cell lines.
  • Findings : The compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 15 to 25 mM across different cell lines. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity and DNA fragmentation assays.
Cell LineIC50 (mM)Mechanism of Action
HepG215Apoptosis
MCF-720Apoptosis
A54925Apoptosis

Toxicological Profile

A comprehensive toxicological assessment has been conducted to evaluate the safety profile of this compound. Key findings include:

  • Acute Toxicity : LD50 values in rodent models indicate low acute toxicity, with values exceeding 2000 mg/kg.
  • Chronic Exposure : Long-term exposure studies suggest potential hepatotoxic effects at high concentrations, necessitating further investigation into its long-term safety.

Case Studies

  • Dermal Absorption Study : A study assessing dermal absorption in human skin models found that this compound penetrated the skin effectively, raising concerns regarding its use in cosmetic formulations without adequate safety measures.
  • In Vivo Studies : Animal studies demonstrated that administration of the compound resulted in altered liver enzyme profiles, indicating potential hepatocellular stress.

Pharmacological Applications

Due to its solvent properties and ability to enhance drug solubility, this compound is being explored for:

  • Drug Formulations : As a co-solvent in injectable formulations for poorly soluble drugs.
  • Transdermal Delivery Systems : Its ability to enhance skin permeability makes it a candidate for transdermal patches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.